By incorporating Boc-Arg(Mts)-OH CHA into a synthesis sequence, researchers can introduce L-arginine with a protected thiol group into their peptide of interest. The protecting groups can be selectively removed later using specific cleavage conditions, allowing for control over the final structure and functionality of the peptide.
Boc-Arg(Mts)-OH CHA finds application in various scientific research areas that involve peptide synthesis, including:
The compound (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is a complex organic molecule characterized by multiple functional groups that contribute to its potential biological activity. The structure includes a pentanoic acid backbone, amine groups, and a sulfonamide moiety, which are significant for its interactions in biological systems.
These reactions are fundamental in biochemical pathways and metabolic processes
The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit:
The synthesis of this compound could involve several steps:
Each step would require careful control of reaction conditions to ensure high yields and purity .
Potential applications of this compound include:
Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:
These studies help elucidate the mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfanilamide | Sulfonamide group | Antibacterial |
Lisinopril | Amino acid backbone | Antihypertensive |
Captopril | Thiol group | ACE inhibitor |
Gabapentin | Cyclohexane ring | Neuropathic pain relief |
This compound's unique combination of a sulfonamide moiety with a complex amino acid structure may provide distinct pharmacological properties not seen in simpler analogs. Its potential for multi-target interactions makes it a candidate for further investigation in drug design .
The target molecule comprises three structural motifs: (1) an N-sulfonylamidine core, (2) a tert-butyloxycarbonyl (Boc)-protected α-amino group, and (3) a cyclohexanamine counterion (Figure 1). Retrosynthetic disconnections focus on:
Key intermediates include:
The N-sulfonylamidine moiety was constructed using a CuI-incorporated CoFe₂O₄ nanocatalyst in aqueous medium (Table 1) :
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 2,4,6-trimethylbenzenesulfonyl azide, propargylamine | CuI/CoFe₂O₄, H₂O, RT, 2 h | 92% |
2 | Amidination with ammonium chloride | 10 wt% catalyst, RT, 1 h | 88% |
Mechanistic studies confirmed a radical pathway involving single-electron transfer (SET) from Cu(I) to sulfonyl azide, generating a sulfonyl radical that couples with the alkyne .
The Boc group was introduced using di-tert-butyl dicarbonate (Boc₂O) under DMAP catalysis (Scheme 1) :
Key advantage: DMAP enhances nucleophilic attack on Boc₂O, minimizing racemization .
The pentanoic acid intermediate was converted to its cyclohexanamine salt through acid-base neutralization:
Chiral resolution was achieved using L-tartaric acid as a resolving agent:
Parameter | Optimal Value | Impact on Diastereomeric Excess |
---|---|---|
Solvent | Methanol | 98% de (vs. 85% in EtOH) |
Temperature | −20°C | Prevents epimerization |
Molar ratio (acid:amine) | 1:1.2 | Maximizes salt formation |
X-ray crystallography confirmed the (2S) configuration via anomalous dispersion effects .
Structural validation:
The compound (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine represents a protected arginine derivative with the molecular formula C26H45N5O6S and a molecular weight of 555.74 g/mol [1] [2]. This complex molecular structure incorporates multiple functional groups that require careful stereochemical consideration during synthesis, including a sulfonamide moiety, an amidino group, and a protected amino acid backbone. The preservation of stereochemical integrity throughout synthetic transformations represents a critical challenge in the preparation of this compound and related derivatives.
The formation of sulfonamide linkages in amino acid derivatives requires stringent control to prevent epimerization at adjacent chiral centers [7]. The 2,4,6-trimethylphenylsulfonyl (mesitylenesulfonyl) protecting group employed in this compound offers significant advantages for maintaining stereochemical integrity during synthesis [31] [32]. Research has demonstrated that mesitylenesulfonyl groups can be quantitatively cleaved by methanesulfonic acid, trifluoromethanesulfonic acid, and hydrogen fluoride while maintaining the stereochemical configuration of the protected amino acid [32].
The stereochemical stability of sulfonamide formation depends critically on the reaction conditions employed [12]. Studies on protein binding of sulfonamides have revealed that optically pure sulfenamide, sulfinamide, and sulfonimidamide analogues maintain their stereochemical integrity under controlled synthetic conditions [12]. The copper-catalyzed synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been shown to proceed with high stereoselectivity when appropriate reaction parameters are maintained [17].
Protecting Group | Cleavage Conditions | Stereochemical Retention |
---|---|---|
Mesitylenesulfonyl | Methanesulfonic acid | Quantitative [32] |
Mesitylenesulfonyl | Trifluoromethanesulfonic acid | Quantitative [32] |
Mesitylenesulfonyl | Hydrogen fluoride | Quantitative [32] |
Tosyl | Hydrogen fluoride | High [16] |
Tosyl | Trifluoromethanesulfonic acid | Moderate [16] |
The amidino group formation presents additional stereochemical challenges that must be carefully managed [17]. Research on copper-catalyzed one-pot synthesis of N-sulfonyl amidines has demonstrated that the reaction can proceed with excellent yields when conducted under optimal conditions, typically involving copper iodide catalysis in toluene at room temperature [17]. The stereochemical outcome of amidino group formation is influenced by the electronic effects of substituents on the aromatic ring, with electron-donating groups generally facilitating the reaction while maintaining stereochemical control [17].
Racemization during carboxylic acid activation represents one of the most significant challenges in peptide and amino acid derivative synthesis [6] [25]. The activation of carboxylic acids to form active esters creates potential pathways for oxazolone formation, which can lead to epimerization products [6]. Research has identified several critical factors that influence the stereochemical outcome of carboxylic acid activation reactions.
The choice of coupling reagent significantly impacts the degree of racemization observed during amino acid activation [24] [25]. Studies have shown that different coupling reagents produce varying levels of epimerization, with EDC/HOAt combinations showing epimerization percentages of 29.8%, while DIC/HOAt systems demonstrate significantly lower racemization at 4.2% [6]. The use of racemization suppressants such as 1-hydroxybenzotriazole, 6-chloro-1-hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole has proven effective in minimizing stereochemical scrambling [24].
Coupling Reagent System | Epimerization Percentage | Reaction Conditions |
---|---|---|
EDC/HOAt | 29.8% | Standard conditions [6] |
EDC-HCl/HOAt | 24.1% | Standard conditions [6] |
DIC/HOAt | 4.2% | Standard conditions [6] |
HATU/HOAT | Variable | High equivalents [6] |
The development of alternative activation strategies has shown promise in suppressing alpha-carbon racemization [25]. Recent research on thiol-labile amino protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl group, has demonstrated the ability to greatly suppress main side reactions observed during conventional solid-phase peptide synthesis [25]. These protecting groups can be quantitatively removed under nearly neutral conditions, thereby minimizing the harsh acidic or basic conditions that typically promote racemization [25].
Base selection plays a crucial role in racemization prevention during carboxylic acid activation [6]. Tertiary amines used in amino acid activation can influence the stereochemical outcome through their effect on the acylphosphonium cation intermediate formation [6]. The concentration and nature of the base directly impact the likelihood of oxazolone formation and subsequent epimerization [6]. Studies have shown that careful optimization of base concentration and reaction time can significantly reduce racemization while maintaining coupling efficiency [24].
Temperature control emerges as another critical parameter for maintaining stereochemical integrity during carboxylic acid activation [24]. Lower reaction temperatures generally favor reduced racemization, although this must be balanced against reaction efficiency considerations [24]. The use of microwave irradiation has been explored as a means to achieve rapid coupling at controlled temperatures while minimizing epimerization [24].
The isolation of enantiopure compounds through crystallization represents a powerful and economically viable approach for obtaining stereochemically pure materials [8] [9]. Research has demonstrated that crystallization can serve as an effective method to isolate enantiopure molecules from racemates when enantiomers self-sort into separate enantiopure crystals [8]. The success of this approach depends on the thermodynamic and kinetic factors governing crystal formation and the relative stability of racemic versus enantiopure crystal phases.
Studies on enantiopurity through directed evolution of crystal stabilities have revealed that energy differences between racemic and enantiopure crystal phases can be systematically characterized for libraries of target molecules [8]. These investigations have shown wide but similar continuous distributions of energy differences, wherein similar chemical modifications group together, allowing for a directed evolution strategy to discover racemic crystals with low energy differences suitable for isolating desired enantiomers [8].
Crystallization Method | Enantiomeric Excess | Yield | Conditions |
---|---|---|---|
Preferential Crystallization | >95% | Variable | Seeded supersaturated solutions [8] |
Spontaneous Resolution | >90% | Moderate | Temperature-controlled [18] |
Conglomerate Formation | >85% | Good | Solvent-dependent [18] |
Diastereomeric Salt Formation | Variable | High | Chiral resolving agent [9] |
The phenomenon of preferential crystallization has proven particularly effective for amino acid derivatives and related compounds [21] [22]. Research on preferential enrichment of enantiomers from amino acid Schiff bases through coordination interaction and crystallization has demonstrated successful enantiomeric separation [21]. The process involves the formation of coordination polymers with helical structures that undergo polymorphic transitions, resulting in enantioselective liberation of excess enantiomers into solution [21].
Temperature-dependent racemic compound-conglomerate crystallization behavior has been observed for several chiral compounds, providing opportunities for selective enantiomer isolation [19]. Studies have shown that crystallization temperature can determine whether a racemic compound or conglomerate forms, with specific intermediate temperatures serving as transition points between the two crystal forms [19]. This temperature dependence allows for controlled crystallization conditions that favor the formation of enantiopure crystals.
The application of continuous enantioselective crystallization techniques offers scalable approaches for industrial implementation [22]. Research has demonstrated the feasibility of continuous operation modes for preferential crystallization, including case studies with conglomerates such as D-/L-threonine and D-/L-asparagine monohydrate [22]. These continuous processes offer advantages in terms of process efficiency and economic viability for large-scale production of enantiopure compounds.